Dipivefrin hydrochloride is a lipophilic prodrug of epinephrine hydrochloride. [] It serves as an important research tool in ophthalmology, particularly in studying glaucoma. Its enhanced lipophilicity compared to epinephrine hydrochloride allows it to penetrate the cornea more effectively, making it a valuable subject for investigating drug delivery mechanisms to the eye. []
Dipivefrin hydrochloride is derived from the diesterification of epinephrine with pivalic acid. This modification enhances its lipophilicity, facilitating better penetration into the anterior chamber of the eye. As a prodrug, it requires metabolic conversion to become pharmacologically active, specifically through hydrolysis by ocular esterases into its active form, epinephrine .
The synthesis of dipivefrin hydrochloride involves several key steps:
The molecular formula of dipivefrin hydrochloride is , with a molecular weight of approximately 351.44 g/mol . The structure features a phenolic ring substituted with pivaloyl groups, which enhance its lipophilicity:
The IUPAC name for dipivefrin is 4-(1-hydroxy-2-(methylamino)ethyl)-1,2-phenylene bis(2,2-dimethylpropanoate), indicating the presence of two pivaloyl groups attached to the phenylene moiety .
Dipivefrin undergoes hydrolysis upon administration, converting it into epinephrine through enzymatic action in the eye. This reaction is crucial as it activates the prodrug:
Dipivefrin functions primarily through its active metabolite, epinephrine. Upon hydrolysis:
This dual action effectively lowers intraocular pressure in patients with glaucoma .
Dipivefrin hydrochloride is primarily utilized in ophthalmology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3